N'-[(2-chlorophenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide N'-[(2-chlorophenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 898423-16-0
VCID: VC11862918
InChI: InChI=1S/C21H20ClN3O3/c22-17-6-2-1-4-15(17)12-23-20(27)21(28)24-16-10-13-5-3-9-25-18(26)8-7-14(11-16)19(13)25/h1-2,4,6,10-11H,3,5,7-9,12H2,(H,23,27)(H,24,28)
SMILES: C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4Cl)CCC(=O)N3C1
Molecular Formula: C21H20ClN3O3
Molecular Weight: 397.9 g/mol

N'-[(2-chlorophenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

CAS No.: 898423-16-0

Cat. No.: VC11862918

Molecular Formula: C21H20ClN3O3

Molecular Weight: 397.9 g/mol

* For research use only. Not for human or veterinary use.

N'-[(2-chlorophenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide - 898423-16-0

Specification

CAS No. 898423-16-0
Molecular Formula C21H20ClN3O3
Molecular Weight 397.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Standard InChI InChI=1S/C21H20ClN3O3/c22-17-6-2-1-4-15(17)12-23-20(27)21(28)24-16-10-13-5-3-9-25-18(26)8-7-14(11-16)19(13)25/h1-2,4,6,10-11H,3,5,7-9,12H2,(H,23,27)(H,24,28)
Standard InChI Key ADWKRWJGBVWPEN-UHFFFAOYSA-N
SMILES C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4Cl)CCC(=O)N3C1
Canonical SMILES C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4Cl)CCC(=O)N3C1

Introduction

Molecular Structure and Chemical Properties

Structural Characteristics

The compound features a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl core fused with a 2-chlorophenylmethyl group and an ethanediamide moiety. Its molecular formula, C₂₁H₂₀ClN₃O₃, corresponds to a molecular weight of 397.9 g/mol. The azatricyclo framework introduces significant stereochemical complexity, which may influence its interactions with biological targets.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight397.9 g/mol
SolubilityLikely polar aprotic solvents (e.g., DMSO)
StabilitySensitive to hydrolysis (amide bonds)

These properties suggest challenges in formulation but opportunities for derivatization to enhance bioavailability.

Synthesis and Characterization

Synthetic Pathways

Azatricyclo compounds are typically synthesized via multi-step protocols involving:

  • Cyclization reactions to form the tricyclic core.

  • Amidation to introduce the ethanediamide group.

  • Alkylation with 2-chlorobenzyl halides.

Reagents such as potassium permanganate (oxidizing agent) and lithium aluminum hydride (reducing agent) are often employed.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of the 2-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and amide carbonyls (δ 165–170 ppm).

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 397.9.

Comparative Analysis with Analogues

Structural Analogues

  • N-Benzyl Azatricyclo Derivatives: Show enhanced blood-brain barrier penetration compared to non-substituted analogues.

  • Chlorophenyl-Substituted Compounds: Increased metabolic stability due to reduced cytochrome P450 interactions.

Challenges and Future Directions

Synthetic Optimization

Current yields for azatricyclo syntheses rarely exceed 30%, necessitating improved catalytic systems or flow chemistry approaches.

Target Identification

Proteomic screening and molecular docking studies are critical to elucidating precise biological targets.

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